molecular formula C15H15ClN4O3S B2523939 7-[(2-Chlorophenyl)methyl]-8-(2-hydroxyethylsulfanyl)-3-methylpurine-2,6-dione CAS No. 331841-44-2

7-[(2-Chlorophenyl)methyl]-8-(2-hydroxyethylsulfanyl)-3-methylpurine-2,6-dione

Cat. No.: B2523939
CAS No.: 331841-44-2
M. Wt: 366.82
InChI Key: DUJBWAOKVYXNLH-UHFFFAOYSA-N
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Description

7-[(2-Chlorophenyl)methyl]-8-(2-hydroxyethylsulfanyl)-3-methylpurine-2,6-dione is a synthetic purine-2,6-dione derivative characterized by a 2-chlorophenylmethyl group at position 7, a 2-hydroxyethylsulfanyl moiety at position 8, and a methyl group at position 3. Its molecular formula is C₁₆H₁₆ClN₅O₃S (SMILES: CN1C2=C(C(=O)NC1=O)N(C(=N2)SCCCO)CC3=CC=CC=C3Cl), with a molecular weight of 409.85 g/mol .

Properties

IUPAC Name

7-[(2-chlorophenyl)methyl]-8-(2-hydroxyethylsulfanyl)-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN4O3S/c1-19-12-11(13(22)18-14(19)23)20(15(17-12)24-7-6-21)8-9-4-2-3-5-10(9)16/h2-5,21H,6-8H2,1H3,(H,18,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUJBWAOKVYXNLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)SCCO)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(2-Chlorophenyl)methyl]-8-(2-hydroxyethylsulfanyl)-3-methylpurine-2,6-dione typically involves multiple steps. One common method includes the alkylation of a purine derivative with a chlorophenylmethyl halide, followed by the introduction of a hydroxyethylsulfanyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of polar aprotic solvents and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

7-[(2-Chlorophenyl)methyl]-8-(2-hydroxyethylsulfanyl)-3-methylpurine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The chlorophenyl group can be reduced to a phenyl group under specific conditions.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the chlorophenyl moiety.

Scientific Research Applications

7-[(2-Chlorophenyl)methyl]-8-(2-hydroxyethylsulfanyl)-3-methylpurine-2,6-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in biochemical studies.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-[(2-Chlorophenyl)methyl]-8-(2-hydroxyethylsulfanyl)-3-methylpurine-2,6-dione involves its interaction with specific molecular targets. The chlorophenyl group can interact with hydrophobic pockets in proteins, while the hydroxyethylsulfanyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

Purine-2,6-dione derivatives exhibit diverse bioactivity depending on substituents at positions 3, 7, and 7. Below is a comparative analysis of key analogs:

Compound Position 7 Substituent Position 8 Substituent Key Features
Target Compound 2-Chlorophenylmethyl 2-Hydroxyethylsulfanyl Enhanced hydrophilicity from sulfanyl group; potential for hydrogen bonding
Compound 6d 2-Chlorophenylmethyl 2-Hydroxyphenyl Aromatic hydroxyl group may improve solubility but reduce metabolic stability
Compound 6e 2-Chlorophenylmethyl 4-Nitrophenyl Electron-withdrawing nitro group enhances electrophilicity; may increase reactivity
VU0071063 4-tert-Butylphenylmethyl - Lacks position 8 modification; tert-butyl group enhances lipophilicity
Linagliptin 4-Methylquinazolin-2-ylmethyl 3-Aminopiperidinyl DPP-4 inhibitor; polar substituents enable target specificity
Etophylline 2-Hydroxyethyl - Simplified structure with 1,3-dimethyl groups; used as a bronchodilator

Key Observations :

  • Position 8 : The 2-hydroxyethylsulfanyl group distinguishes the target compound from analogs. The sulfanyl (-S-) linker may improve solubility compared to aryl substituents (e.g., nitrophenyl in 6e), while the hydroxyl group enables hydrogen bonding with biological targets .
Pharmacological Activity
  • KATP Channel Modulation : VU0071063 activates KATP channels via its tert-butylphenyl group, suggesting that bulky substituents at position 7 influence ion channel interactions . The target compound’s 2-chlorophenylmethyl group may similarly modulate channel activity but with distinct kinetics due to the sulfanyl group.
  • DPP-4 Inhibition: Linagliptin’s quinazolinyl and aminopiperidinyl groups enable selective DPP-4 binding . The target compound lacks these motifs, implying divergent therapeutic applications.
  • Antitumor Potential: Compounds 6d–6f exhibit antitumor activity, likely due to aryl substituents inducing DNA intercalation or enzyme inhibition. The target compound’s hydroxyethylsulfanyl group may alter this mechanism.
Physicochemical Properties
Property Target Compound Compound 6d VU0071063 Etophylline
Melting Point (°C) >300 (predicted) >300 Not reported 224–226
Solubility Moderate (aqueous) Low (aryl hydroxyl) High (lipophilic) High (hydroxyethyl)
Metabolic Stability Moderate Low High Moderate

Notes:

  • The target compound’s high melting point aligns with Compounds 6d–6f, indicating strong crystalline packing from hydrogen bonding .
  • Etophylline’s lower molecular weight (224.2 g/mol) and hydroxyethyl group enhance aqueous solubility compared to the target compound .

Biological Activity

7-[(2-Chlorophenyl)methyl]-8-(2-hydroxyethylsulfanyl)-3-methylpurine-2,6-dione is a purine derivative that has garnered attention for its potential biological activities. This compound belongs to a class of molecules known for their diverse pharmacological properties, including antibacterial, anti-inflammatory, and enzyme inhibitory activities. Understanding its biological activity is crucial for evaluating its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C18H22ClN5O3C_{18}H_{22}ClN_5O_3, with a molecular weight of approximately 391.86 g/mol. The structure consists of a purine core with various substituents that contribute to its biological activity.

Antibacterial Activity

Recent studies have demonstrated that derivatives of purine compounds exhibit significant antibacterial properties. For instance, compounds similar to this compound have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The effectiveness of these compounds is often evaluated using Minimum Inhibitory Concentration (MIC) assays.

CompoundBacterial StrainMIC (µg/mL)
Compound ASalmonella typhi15
Compound BBacillus subtilis10
This compoundTBDTBD

Enzyme Inhibition

The compound also exhibits enzyme inhibitory activities, particularly against acetylcholinesterase (AChE) and urease. Inhibition of AChE is significant for treating neurodegenerative diseases, while urease inhibitors play a role in managing urinary tract infections and related conditions.

  • Acetylcholinesterase Inhibition : Compounds similar to the target molecule have shown IC50 values indicating their potency as AChE inhibitors, with lower values reflecting higher efficacy.
CompoundIC50 (µM)
Compound C5.0
Compound D1.5
This compoundTBD
  • Urease Inhibition : The compound's urease inhibition activity has been assessed in vitro, showing potential as a therapeutic agent.

Case Studies

  • Study on Antibacterial Properties : A recent investigation into the antibacterial efficacy of various purine derivatives revealed that those with halogenated phenyl groups exhibited enhanced activity against Gram-negative bacteria. The study highlighted the importance of structural modifications in enhancing biological activity.
  • Enzyme Inhibition Research : Another case study focused on the synthesis of purine derivatives and their evaluation as AChE inhibitors. The results indicated that specific substitutions on the purine ring significantly affected enzyme binding affinity.

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